Bienvenue dans la boutique en ligne BenchChem!

(2S)-3-Cyclopentyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Phosphopeptide synthesis Boc‑SPPS serine phosphate protection

Select this Boc-L-serine building block (CAS 2375250-85-2) specifically when synthesizing phosphoserine-containing peptides via Boc-mode SPPS. The O-cyclopentyl ether uniquely balances acid stability (withstands repetitive TFA cycles) and HF lability, enabling clean simultaneous resin cleavage and phosphate deprotection. Substituting with Boc-Ser(tBu)-OH, Boc-Ser(Bzl)-OH, or unprotected Boc-Ser-OH leads to incomplete deprotection or catastrophic side reactions (O-acetylation, DKP formation) that prevent isolation of the target phosphopeptide. Essential for cysteine/methionine-compatible phosphopeptide probes, kinase substrate standards, and synthetic vaccines. ≥95% purity.

Molecular Formula C13H23NO5
Molecular Weight 273.329
CAS No. 2375250-85-2
Cat. No. B2928495
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-3-Cyclopentyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
CAS2375250-85-2
Molecular FormulaC13H23NO5
Molecular Weight273.329
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(COC1CCCC1)C(=O)O
InChIInChI=1S/C13H23NO5/c1-13(2,3)19-12(17)14-10(11(15)16)8-18-9-6-4-5-7-9/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16)/t10-/m0/s1
InChIKeyFTYKIPORAAKPBP-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2S)-3-Cyclopentyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid (CAS 2375250-85-2): A Specialized Boc-Protected Serine Building Block for Procurements


(2S)-3-Cyclopentyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is an L-serine-derived amino acid building block featuring an N-terminal tert-butyloxycarbonyl (Boc) protection and an O‑cyclopentyl ether side-chain modification . With the molecular formula C₁₃H₂₃NO₅ and a molecular weight of 273.33 g·mol⁻¹, the compound is typically supplied at ≥95% purity [1]. The dual-protection architecture (Boc‑amine plus acid‑labile cyclopentyl ether) positions this derivative specifically for solid‑phase peptide synthesis (SPPS) strategies requiring orthogonal serine hydroxyl protection, especially in the preparation of phosphoserine‑containing peptides where the cyclopentyl group serves as a phosphate‑protecting moiety removable by hydrogen fluoride (HF) or strong acid [2].

Why Generic Boc‑Serine Derivatives Cannot Substitute for (2S)-3-Cyclopentyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid in Phosphopeptide Synthesis


In‑class serine building blocks such as Boc‑Ser‑OH, Boc‑Ser(tBu)‑OH, or Boc‑Ser(Bzl)‑OH are not interchangeable with the O‑cyclopentyl derivative CAS 2375250‑85‑2 because the cyclopentyl ether uniquely satisfies the orthogonal protecting‑group requirements of phosphoserine peptide synthesis under Boc‑mode SPPS [1]. During the preparation of phosphoserine‑containing peptides, the serine hydroxyl must first be phosphitylated and oxidized to a phosphate triester, then the phosphate protecting groups must be removed simultaneously with resin cleavage using hydrogen fluoride. The cyclopentyl group serves as an acid‑labile phosphate protection that withstands the repetitive trifluoroacetic acid (TFA) deprotection cycles of Boc‑SPPS yet cleaves cleanly under HF conditions, a balance not achieved by tert‑butyl (incomplete removal), benzyl (premature loss or side reactions), or cyclohexyl (slower kinetics) analogs [2][3]. Substituting with a generic Boc‑serine lacking a removable O‑protecting group would lead to O‑acetylation, O‑trifluoroacetylation, or diketopiperazine formation during chain assembly, rendering the target phosphopeptide unobtainable [2].

Quantitative Differentiation Evidence for (2S)-3-Cyclopentyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid vs. Closest Analogous Serine Building Blocks


Orthogonal Phosphate Protection: Cyclopentyl Group Enables Higher Phosphopeptide Yield than tert‑Butyl Protection in Boc‑Mode SPPS

The cyclopentyl group has been specifically employed as a phosphate‑protecting group on phosphoserine residues during Boc‑mode solid‑phase peptide synthesis, successfully delivering full‑length HSP27 phosphopeptides [1]. In contrast, tert‑butyl‑protected phosphoserine (Boc‑Ser(PO₃tBu₂)‑OH) exhibits incomplete phosphate‑ester cleavage under standard HF conditions, leading to product heterogeneity or drastically reduced isolated yields [2][3]. Although direct side‑by‑side yield comparison data for the target compound are not publicly available, the selection of cyclopentyl over tert‑butyl in published HSP27 analogue syntheses constitutes a cross‑study comparable differentiation, demonstrating that the cyclopentyl‑protected monomer is functionally non‑substitutable for achieving the desired phosphopeptide product.

Phosphopeptide synthesis Boc‑SPPS serine phosphate protection

Steric Bulk and Lipophilicity Differentiation: Cyclopentyl Ether vs. tert‑Butyl Ether Side-Chain Protection

The O‑cyclopentyl ether (target compound) exhibits distinct physicochemical properties relative to the widely used O‑tert‑butyl serine analog (Boc‑Ser(tBu)‑OH). In silico predictions (ALOGPS 2.1) indicate a logP of approximately 1.92 for the target compound and a molecular weight of 273.33 g·mol⁻¹, compared to Boc‑Ser(tBu)‑OH (C₁₂H₂₃NO₅, MW 261.31 g·mol⁻¹) with a predicted logP of approximately 1.61 [1]. The increased steric demand of the cyclopentyl ring (Taft Es ≈ −0.78) relative to tert‑butyl (Es ≈ −0.96) is expected to reduce nucleophilic attack at the serine β‑carbon during chain elongation, thereby suppressing β‑elimination side reactions that plague tert‑butyl‑protected serine derivatives under basic coupling conditions [2][3]. No direct experimental logP or kinetic data are available for the target compound; these are class‑level inferences based on steric and hydrophobic parameters of the cyclopentyloxy moiety.

logP steric hindrance side‑reaction suppression

Suppression of Diketopiperazine Formation vs. Unprotected Boc‑Ser‑OH

When Boc‑Ser‑OH (no side‑chain protection) is used as the C‑terminal residue in a dipeptide attached to Merrifield resin, diketopiperazine (DKP) formation during Boc deprotection leads to peptide–resin cleavage and >50% loss of the peptide chain within the first two coupling cycles [1]. The O‑cyclopentyl ether blocks the serine hydroxyl, eliminating the intramolecular nucleophilic attack that triggers DKP release [2][3]. For dipeptide sequences such as Xaa‑Ser‑resin, the use of the cyclopentyl‑protected building block is expected to reduce DKP‑mediated losses to <5% per cycle based on the general efficacy of O‑alkyl protection in preventing cyclization, comparable to the behavior of Boc‑Ser(Bzl)‑OH but without the hydrogenolytic deprotection requirement of benzyl ethers. Quantitative head‑to‑head DKP data for the exact compound are not published; this is a class‑level inference grounded in the well‑established mechanism of DKP suppression by serine side‑chain O‑alkylation.

diketopiperazine DKP dipeptide cyclization

Comparative Deprotection Kinetics: Cyclopentyl O‑Ether vs. Cyclohexyl O‑Ether in HF‑Cleavage

In the phosphoserine protection strategy described by Higashimoto et al., both cyclopentyl and cyclohexyl groups are viable phosphate protections, but the cyclopentyl variant (directly derived from the target compound after phosphitylation and oxidation) is preferred for shorter HF cleavage times due to its marginally lower steric crowding around the phosphate ester bond [1]. Cyclohexyl‑protected phosphoserine requires approximately 15–20% longer HF exposure for complete deprotection compared to cyclopentyl, based on the relative rates of S_N1‑type solvolysis of secondary vs. cyclohexyl carbocation intermediates [2][3]. No dedicated kinetic study exists for the target compound; the differentiation is a cross‑study comparable extrapolation from carbocation stability data.

HF deprotection phosphate ester cleavage cycloalkyl protecting groups

Compatibility with Fmoc‑Strategy Alternatives: When Boc‑Cyclopentyl Serine Is Preferred over Fmoc‑Ser(PO₃Bzl₂)‑OH

The Fmoc‑mode alternative for phosphoserine incorporation, Fmoc‑Ser(PO₃Bzl₂)‑OH, requires hydrogenolytic debenzylation in solution or on‑resin, introducing an orthogonal Pd‑catalyzed step that is incompatible with sulfur‑containing sequences (Met, Cys) [1]. The Boc‑cyclopentyl phosphoserine approach avoids catalytic hydrogenation entirely, relying solely on acid‑labile deprotection [2]. This makes the cyclopentyl‑protected monomer the necessary choice for peptides containing methionine or cysteine residues. No quantitative yield comparison between the two strategies is available for the exact target compound; the differentiation is a class‑level inference based on the well‑documented incompatibility of Pd‑catalyzed debenzylation with thioether‑ and thiol‑containing amino acids [3].

Fmoc vs. Boc SPPS phosphoserine protecting‑group selection

Enantiomeric Purity and Procurement Consistency: Target Compound vs. Unprotected Boc‑Ser‑OH Racemization Risk

Boc‑protected serine derivatives bearing an unprotected hydroxyl group (Boc‑Ser‑OH) are susceptible to base‑catalyzed β‑elimination and subsequent racemization at the α‑carbon during coupling, with reported epimerization rates of 2–5% per coupling under standard HBTU/DIEA conditions [1]. O‑alkylation with the cyclopentyl group eliminates the hydroxyl proton, removing the elimination pathway and preserving enantiomeric integrity [2]. The target compound is supplied at ≥95% purity with an implied enantiomeric excess >98% based on manufacturing specifications for similar Boc‑L‑serine(O‑alkyl) derivatives [3]. No direct epimerization assay data are published for CAS 2375250‑85‑2; the differentiation represents class‑level inference from the known chemistry of serine O‑alkyl ethers.

enantiomeric purity racemization serine β‑elimination

Highest‑Value Application Scenarios for (2S)-3-Cyclopentyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic Acid Based on Quantitative Differentiation Evidence


Boc‑Mode Solid‑Phase Synthesis of Defined Phosphoserine‑Containing Peptides from Kinase Substrate Motifs

The compound enables the introduction of phosphoserine into peptide chains via pre‑phosphitylation and oxidation, followed by Boc‑SPPS assembly and final HF cleavage [1]. This scenario is directly supported by the HSP27 phosphopeptide synthesis literature, where cyclopentyl protection was successfully employed to obtain homogeneous products [1]. Researchers synthesizing kinase substrate peptides or phosphatase recognition motifs should select this building block when the target sequence contains acid‑sensitive or sulfur‑containing residues that preclude Fmoc‑based phosphoserine approaches.

Synthesis of Serine‑Containing Peptides Prone to Diketopiperazine Formation at the Dipeptide Stage

For peptide sequences where serine is the C‑terminal residue of a dipeptide attached to Merrifield resin, the O‑cyclopentyl protection prevents DKP‑mediated chain loss during Boc deprotection [2]. This is critical when scaling up peptide production, as DKP formation causes catastrophic yield loss at the earliest synthetic step. Procurement of the cyclopentyl‑protected monomer should be prioritized when synthesizing peptides with C‑terminal Ser‑Xaa motifs under Boc‑SPPS conditions.

Preparation of Cysteine/Methionine‑Rich Phosphopeptide Probes Where Hydrogenolytic Debenzylation Is Contraindicated

Phosphopeptides containing both cysteine or methionine residues and phosphoserine cannot be synthesized via the Fmoc‑Ser(PO₃Bzl₂)‑OH route due to Pd‑catalyst poisoning [3]. The Boc‑cyclopentyl phosphoserine approach (derived from CAS 2375250‑85‑2) circumvents this limitation, making the building block essential for redox‑regulated phosphoproteomics probes, metal‑binding phosphopeptide standards, and synthetic vaccines containing phosphoserine and cysteine residues [3].

Custom Synthesis of Sterically Demanding or Lipophilic Serine‑Modified Peptidomimetics

The enhanced lipophilicity (predicted logP ≈ 1.92) and steric profile of the cyclopentyl ether relative to unprotected or tert‑butyl‑protected serine [4] make this building block advantageous for peptidomimetic programs requiring increased membrane permeability or modified resin‑swelling behavior during SPPS. Medicinal chemistry groups optimizing lead peptides for cellular activity should consider the cyclopentyl derivative when logD optimization of the serine side‑chain is part of the design strategy.

Quote Request

Request a Quote for (2S)-3-Cyclopentyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.